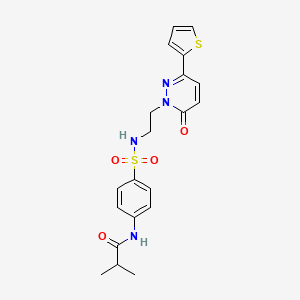

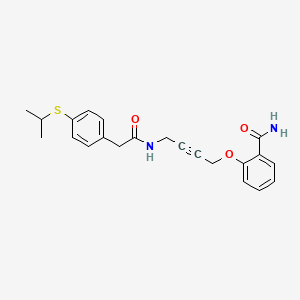

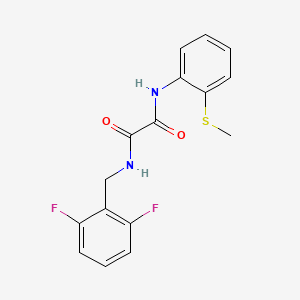

2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis Techniques : Studies have detailed the synthesis of compounds with acetamido or benzamido groups, which are essential in various chemical reactions, including intramolecular oxidative coupling and the synthesis of novel chemical entities. For example, Zhengsen Yu et al. (2012) described the metal-free intramolecular oxidative C–O coupling of N-phenyl benzamides using phenyliodine bis(trifluoroacetate) as an oxidant, showcasing a method to produce benzoxazole products efficiently (Yu, Ma, & Yu, 2012).

Chemical Properties and Reactions : The study of acetamido and benzamido derivatives often focuses on understanding their chemical properties and how they react under various conditions. For instance, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids catalyzed by 4-Acetamido-TEMPO highlights an alternative to traditional oxidation methods, providing insights into the utility of these functional groups in synthetic chemistry (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).

Biological Applications

Anticonvulsant Activities : Research into N-benzyl 2-acetamidopropionamide derivatives has demonstrated significant anticonvulsant activities, indicating the potential of acetamido-containing compounds in developing new therapeutic agents. Choi, Stables, and Kohn (1996) highlighted the synthesis and evaluation of these derivatives, emphasizing the importance of the acetamido substituent in their pharmacological activity (Choi, Stables, & Kohn, 1996).

Anticancer Evaluation : The synthesis and characterization of benzamide derivatives for their evaluation as antiprion agents also hint at the broader applicability of such compounds in therapeutic contexts. Fiorino et al. (2012) synthesized a set of benzamide derivatives, evaluating their binding affinity and inhibition of prion protein conversion, showcasing their potential as lead compounds for therapeutic agents against prion disease (Fiorino et al., 2012).

Propiedades

IUPAC Name |

2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-16(2)28-18-11-9-17(10-12-18)15-21(25)24-13-5-6-14-27-20-8-4-3-7-19(20)22(23)26/h3-4,7-12,16H,13-15H2,1-2H3,(H2,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJATERVUGKVFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2382487.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2382493.png)

![2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2382498.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)